2-{[6-ethyl-2-(4-methylpiperidin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide
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Overview
Description
2-{[6-ethyl-2-(4-methylpiperidin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolopyrimidine core, a piperidine ring, and a fluorinated phenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-ethyl-2-(4-methylpiperidin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide typically involves multiple steps:
Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazolopyrimidine ring.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the thiazolopyrimidine intermediate.
Attachment of the Fluorinated Phenyl Group: The final step involves the coupling of the fluorinated phenyl group to the thiazolopyrimidine-piperidine intermediate using a suitable coupling reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-{[6-ethyl-2-(4-methylpiperidin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol or the thiazolopyrimidine ring to a more saturated form.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine or phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or more saturated derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: The compound’s unique structure may allow it to interact with specific biological targets, making it useful in studies of enzyme inhibition or receptor binding.
Industry: It may find use in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-{[6-ethyl-2-(4-methylpiperidin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen Bromide: Another quaternary ammonium compound used for its antiseptic properties.
Uniqueness
2-{[6-ethyl-2-(4-methylpiperidin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide is unique due to its combination of a thiazolopyrimidine core, piperidine ring, and fluorinated phenyl group. This structure provides distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
2-[[6-ethyl-2-(4-methylpiperidin-1-yl)-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN5O2S2/c1-4-28-20(30)18-19(25-21(32-18)27-9-7-13(2)8-10-27)26-22(28)31-12-17(29)24-15-6-5-14(3)16(23)11-15/h5-6,11,13H,4,7-10,12H2,1-3H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRNHHFGPQAZKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C(S2)N3CCC(CC3)C)N=C1SCC(=O)NC4=CC(=C(C=C4)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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